2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a hybrid structure combining an imidazole core with a thioacetamide linkage to a 4-methylthiazole moiety. This design integrates pharmacophores known for bioactivity, such as the chloroaryl group (modulating lipophilicity and target binding) and the thiazole ring (contributing to hydrogen bonding and π-π interactions). While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula can be inferred as C₂₁H₁₇ClN₄OS₂ (molecular weight ~441.9) based on structural analogs .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-6-3-2-4-7-15)26(21)17-9-5-8-16(22)10-17/h2-12H,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUOQCOUQSJNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a thiazole moiety, which contribute to its pharmacological properties. The compound's molecular formula is C20H15ClN4OS2, with a molecular weight of approximately 426.9 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their function. Additionally, the phenylacetamide moiety enhances binding affinity within hydrophobic pockets of receptor proteins, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
| Pathogen | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive bacteria |
| Candida albicans | Moderate Activity | Potential for antifungal applications |
This compound has demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that compounds with similar structural features often demonstrate significant antiproliferative activity, suggesting that this compound may similarly impact cancer cell viability.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating related thiazole derivatives, compounds were tested against human cancer cell lines using the MTT assay to determine their IC50 values. The results indicated that structural modifications significantly affected cytotoxicity, emphasizing the importance of the imidazole and thiazole moieties in enhancing biological activity.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities compared to similar compounds such as:
| Compound Name | Activity Type |
|---|---|
| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | Antimicrobial |
| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following compounds share core motifs with the target molecule but differ in substituents and heterocyclic components:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | 1226429-38-4 | C₂₁H₁₇ClN₄OS₂ | 441.0 | 4-chlorophenyl, p-tolyl, unsubstituted thiazole |
| 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | 1226429-41-9 | C₂₁H₁₇ClN₄O₂S | 424.9 | 4-chlorophenyl, isoxazole instead of thiazole |
| 2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1206994-86-6 | C₂₀H₁₆ClN₅OS₂ | 442.0 | Thiadiazole ring, 3-chlorophenyl substituent |
Key Observations:
- Heterocyclic Modifications : Replacing thiazole with isoxazole () reduces molecular weight and introduces an oxygen atom, which could enhance solubility but reduce metabolic stability . The thiadiazole variant () adds a nitrogen atom, increasing polarity and hydrogen-bonding capacity .
- Aryl Groups : The p-tolyl group in ’s compound introduces methyl substitution, likely improving lipophilicity and membrane permeability compared to phenyl .
Physicochemical and Spectroscopic Data
- Spectroscopy : IR and NMR data from confirm the presence of thioether (C–S stretch at ~650 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) groups in related compounds .
- Elemental Analysis : Discrepancies between calculated and observed carbon/hydrogen content (e.g., ±0.3% in ) validate synthetic purity .
Q & A
Q. Critical Reaction Conditions :
- Temperature control during cyclocondensation (reflux vs. room temperature) to avoid side products.
- Catalyst selection (e.g., sodium acetate in acetic acid) for thioether bond stability .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the final product .
Advanced: How can researchers optimize the thioether bond formation step to mitigate low yields?
Answer:
Low yields in thioether bond formation often arise from competing oxidation or steric hindrance. Optimization strategies include:
- Stepwise Protection : Temporarily protecting reactive groups (e.g., amine or hydroxyl) on the imidazole or thiazole rings before thiolation .
- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity or switch to ionic liquids for better solubility .
- Catalyst Tuning : Employing milder bases (e.g., triethylamine instead of NaOH) to reduce side reactions .
- Real-Time Monitoring : Using TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Basic: Which spectroscopic and analytical techniques are most reliable for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and thiazole/imidazole carbons (δ 120–160 ppm). Compare experimental shifts with computational predictions (DFT) for validation .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~680 cm⁻¹) .
- Elemental Analysis : Confirm purity by matching experimental C/H/N/S percentages with theoretical values (deviation <0.3%) .
- Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
Advanced: How should researchers resolve discrepancies between experimental and theoretical NMR data?
Answer:
Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:
- Variable Temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C and 60°C .
- Solvent Titration : Compare NMR in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or π-stacking effects .
- Computational Refinement : Recalculate chemical shifts using solvent-adjusted DFT models (e.g., PCM in Gaussian) .
Advanced: What computational approaches are suitable for predicting biological target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or cytochrome P450). Focus on key residues (e.g., catalytic lysine or aspartate) for affinity scoring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bond persistence .
- Pharmacophore Mapping : Align with known inhibitors (e.g., thiazole-based antifungals) to identify critical pharmacophoric features (e.g., hydrophobic acetamide tail) .
Basic: What biological activities are reported for structurally analogous thiazole-acetamide derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Anticancer Potential : IC50 of 10–50 µM against HeLa and MCF-7 cells by inhibiting tubulin polymerization or topoisomerase II .
- Anti-Inflammatory Effects : COX-2 inhibition (IC50 ~1.2 µM) through competitive binding to the arachidonic acid pocket .
Advanced: How do substituents on the imidazole and thiazole rings modulate pharmacokinetic properties?
Answer:
- Imidazole Substitution : Electron-withdrawing groups (e.g., 3-Cl) enhance metabolic stability by reducing CYP450-mediated oxidation .
- Thiazole Modification : Methyl groups at the 4-position improve solubility (logP reduction by 0.5–1.0 units) and oral bioavailability .
- Thioether Linkage : Replacing sulfur with sulfoxide (-SO-) increases plasma protein binding but may reduce BBB penetration .
Basic: What purification strategies are recommended post-synthesis?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals (>95%) .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) for complex mixtures .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
